

Application Note: Synergistic ATP Depletion Assay in Mycobacteria using ND-011992

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Compound of Interest		
Compound Name:	ND-011992	
Cat. No.:	B12387952	Get Quote

Audience: Researchers, scientists, and drug development professionals involved in tuberculosis research and anti-bacterial drug discovery.

Introduction and Principle

The electron transport chain (ETC) of Mycobacterium tuberculosis is a critical pathway for ATP synthesis and a promising target for novel therapeutics. This pathway features two primary terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase. This functional redundancy means that inhibiting only one of these oxidases may not be sufficient to halt respiration and deplete cellular ATP.[1]

ND-011992 has been identified as an inhibitor of the cytochrome bd oxidase.[2][3] However, it is largely ineffective when used alone. Its true potential is realized in combination with an inhibitor of the cytochrome bcc:aa3 oxidase, such as the clinical candidate Telacebec (Q203). [1] By simultaneously blocking both terminal oxidases, the combination of ND-011992 and Q203 synergistically inhibits oxygen consumption, leading to a profound depletion of intracellular ATP and potent bactericidal activity against both replicating and non-replicating mycobacteria.[2][4]

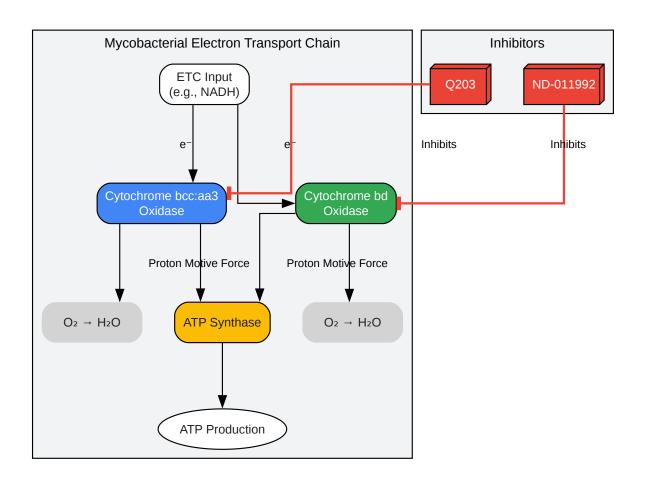
This application note provides a detailed protocol for measuring the synergistic ATP depletion in mycobacterial cultures treated with **ND-011992** in combination with a cytochrome bcc:aa3 inhibitor. The assay quantifies intracellular ATP using the highly sensitive firefly luciferase-based bioluminescence method.[5][6] In this reaction, luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light. The emitted luminescence is directly



proportional to the concentration of ATP, which serves as a marker for metabolic activity and cell viability.[7][8]

Signaling Pathway and Experimental Workflow

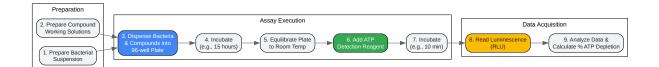
The diagrams below illustrate the mechanism of synergistic inhibition and the experimental workflow for the ATP depletion assay.



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Caption: Mechanism of synergistic inhibition of the mycobacterial respiratory chain.





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Caption: Experimental workflow for the ATP depletion assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from literature for performing the ATP depletion assay with **ND-011992**.[2]



Parameter	M. bovis BCG	M. tuberculosis H37Rv	Notes
ND-011992 IC50	0.5 - 1.6 μΜ	2.8 - 4.2 μM	Effective concentration in the presence of a fixed concentration of Q203.
Q203 Concentration	Typically used at or above its MIC	Typically used at or above its MIC	A concentration that partially inhibits ATP synthesis is required to unmask the effect of ND-011992.
Incubation Time	15 hours	15 hours	Time of exposure to the compounds before ATP quantification.
Cell Density	10³ - 10⁴ cells/well	10³ - 10⁴ cells/well	Recommended starting density for a 96-well plate format.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and utilizes a commercial bioluminescent ATP assay kit.

4.1. Materials and Reagents

ND-011992

- Q203 (or other cytochrome bcc:aa3 inhibitor)
- Mycobacterium strain (e.g., M. bovis BCG or M. tuberculosis H37Rv)
- Appropriate mycobacterial culture medium (e.g., Middlebrook 7H9 with ADC or OADC supplement)



- Dimethyl sulfoxide (DMSO, sterile)
- Commercial ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Sterile, opaque-walled 96-well microplates suitable for luminescence readings
- Luminometer or a microplate reader with luminescence detection capability
- Standard laboratory equipment for cell culture (incubator, biosafety cabinet, centrifuge)

4.2. Procedure

Step 1: Preparation of Bacterial Culture

- Grow the mycobacterial strain in appropriate culture medium to mid-log phase.
- On the day of the assay, dilute the culture to the desired starting density (e.g., 2 x 10⁴ cells/mL, to result in 10⁴ cells per 50 μL).

Step 2: Preparation of Compound Stock and Working Solutions

- Prepare 10 mM stock solutions of ND-011992 and Q203 in 100% DMSO. Store at -20°C.
- On the day of the experiment, prepare serial dilutions of the compounds in culture medium to create 2X working solutions. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent toxicity.

Step 3: Assay Plate Setup

- Dispense 50 μL of the bacterial suspension into each well of a white, opaque-walled 96-well plate.
- Add 50 μ L of the 2X compound working solutions to the appropriate wells. Include the following controls:
 - Vehicle Control: Medium with DMSO only (represents 100% ATP).
 - ND-011992 Only: Treatment with various concentrations of ND-011992.



- Q203 Only: Treatment with a fixed concentration of Q203.
- Combination Treatment: The fixed concentration of Q203 combined with serial dilutions of ND-011992.
- Seal the plate and mix gently on a plate shaker for 1 minute.

Step 4: Incubation

Incubate the plate at 37°C for the desired time period (e.g., 15 hours).

Step 5: ATP Measurement

- After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes. This is crucial for the stability of the luciferase reaction.
- Prepare the ATP detection reagent according to the manufacturer's instructions.
- Add a volume of ATP detection reagent equal to the culture volume in each well (e.g., 100 μL). This single reagent typically combines cell lysis and the luciferase reaction components.
 [9]
- Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
- Measure the luminescence of each well using a luminometer. The integration time should be set between 0.25 to 1 second per well.

Step 6: Data Analysis

- Subtract the average luminescence value from the "media only" (no cells) background wells from all other measurements.
- Calculate the percentage of ATP depletion for each treatment relative to the vehicle control (100% ATP level).
 - % ATP Level = (RLU sample / RLU vehicle control) * 100



- % ATP Depletion = 100 % ATP Level
- Plot the % ATP Level against the concentration of ND-011992 to determine the IC₅₀ value in the presence of the fixed Q203 concentration.

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